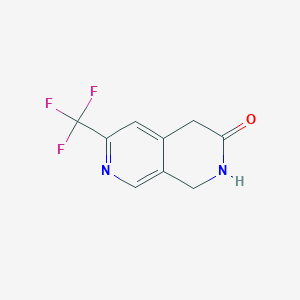
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is used primarily in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves several steps, starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropyl groups are then introduced through specific reactions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide and isopropylamine
Chemical Reactions Analysis
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic effects, although no specific medical applications have been documented.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but with the positions of the cyclopropoxy and isopropyl groups reversed.
N-methylnicotinamide: This compound lacks the cyclopropoxy and isopropyl groups, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-5-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-15-7-11(13(16)14-3)12(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
YZRFYIQVRSSYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


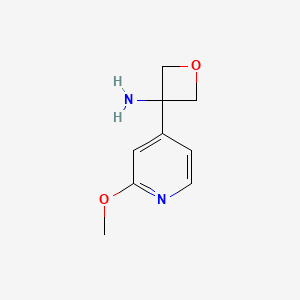
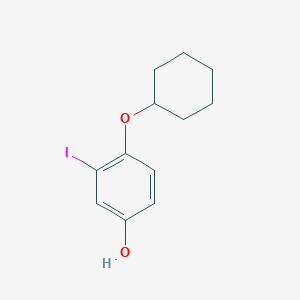
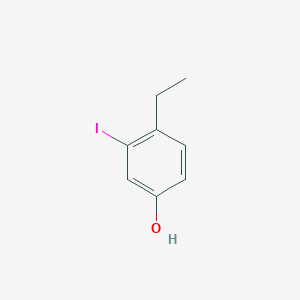
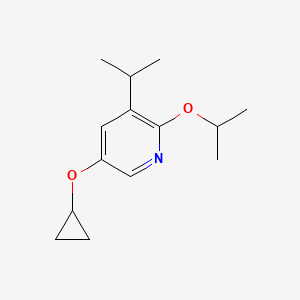
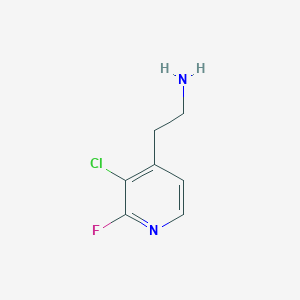
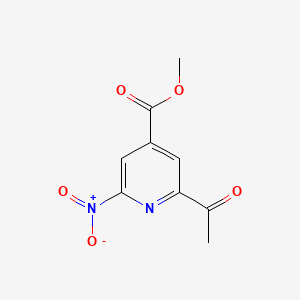
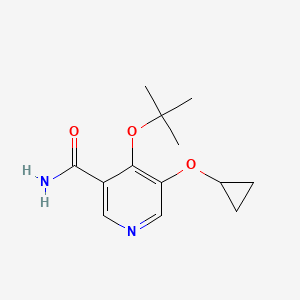
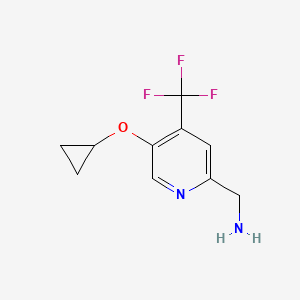
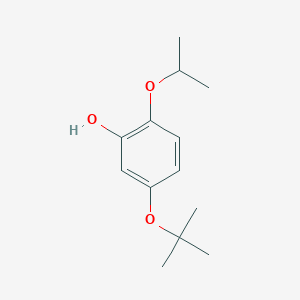


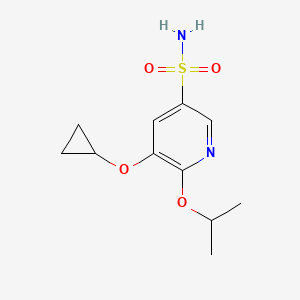
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
